molecular formula C3H5Cu B14662393 copper(1+);prop-1-ene CAS No. 37974-18-8

copper(1+);prop-1-ene

Cat. No.: B14662393
CAS No.: 37974-18-8
M. Wt: 104.62 g/mol
InChI Key: CSHQDFGRFMLWRA-UHFFFAOYSA-N
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Description

Copper(1+);prop-1-ene refers to a coordination complex where the Cu⁺ ion interacts with prop-1-ene (C₃H₆, CAS 676-63-1), a terminal alkene characterized by a double bond between the first and second carbon atoms . Prop-1-ene’s structure (CH₂=CHCH₃) allows it to act as a π-donor ligand, forming weak but significant interactions with transition metals like copper. Studies on copper halides (e.g., CuH, CuF) reveal that prop-1-ene transfers electronic charge to the metal center (~0.15–0.19 |e|), with the extent of transfer influenced by the electronegativity of the copper-bound halogen . These interactions are critical in catalytic and materials science applications, such as hydrocarbon oxidation or polymerization processes.

Properties

CAS No.

37974-18-8

Molecular Formula

C3H5Cu

Molecular Weight

104.62 g/mol

IUPAC Name

copper(1+);prop-1-ene

InChI

InChI=1S/C3H5.Cu/c1-3-2;/h3H,1-2H2;/q-1;+1

InChI Key

CSHQDFGRFMLWRA-UHFFFAOYSA-N

Canonical SMILES

[CH2-]C=C.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);prop-1-ene can be synthesized through the reaction of copper(I) salts with prop-1-ene under controlled conditions. One common method involves the use of copper(I) chloride and prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.

    Reduction: The compound can participate in reduction reactions where the copper(I) ion is reduced to metallic copper.

    Substitution: Ligand exchange reactions can occur, where the prop-1-ene ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents and elevated temperatures.

Major Products Formed

    Oxidation: Copper(II) complexes and copper oxides.

    Reduction: Metallic copper and copper hydrides.

    Substitution: New copper(I) complexes with different ligands.

Scientific Research Applications

Copper(1+);prop-1-ene has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as cyclopropanation and olefin metathesis.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.

    Industrial Applications: this compound is investigated for its use in industrial processes, including polymerization and chemical synthesis.

Mechanism of Action

The mechanism of action of copper(1+);prop-1-ene involves the coordination of the copper(I) ion to the prop-1-ene ligand, which stabilizes the copper(I) state and facilitates various chemical reactions. The copper(I) ion can interact with substrates through coordination, electron transfer, and activation of chemical bonds. Molecular targets include organic molecules with double bonds, which can undergo transformations such as cycloaddition and hydrogenation.

Comparison with Similar Compounds

Structural and Electronic Differences in Copper-Alkene Complexes

Terminal vs. Internal Alkenes :
Prop-1-ene’s terminal double bond distinguishes it from internal alkenes (e.g., cis- or trans-2-pentene). Terminal alkenes exhibit higher reactivity due to reduced steric hindrance and greater accessibility of the π-electrons for metal coordination. For instance, copper complexes with prop-1-ene show stronger charge transfer compared to those with bulkier alkenes, where steric effects limit orbital overlap .

Copper Halide Ligands :
The halogen in copper(I) halides (CuX, X = F, Cl, Br, I) significantly impacts bonding strength. For example:

  • CuH : Natural charge on Cu ≈ +0.5; charge transfer from prop-1-ene ≈ 0.15 |e|.
  • CuF : Natural charge on Cu ≈ +1.0; charge transfer ≈ 0.19 |e| .

The higher electronegativity of fluorine polarizes the Cu–X bond, enhancing the metal’s electrophilicity and strengthening the Cu–alkene interaction.

Table 1: Charge Transfer and Copper Charge in CuX-Prop-1-ene Complexes

Copper Halide (CuX) Natural Charge on Cu Charge Transfer ( e )
CuH ~0.5 0.15
CuF ~1.0 0.19

Table 2: Catalytic Performance of Copper-Based Systems

System Reaction Temperature (°C) Conversion Efficiency
Copper Vanadates Toluene Oxidation 300 >90%
PN Additive Fuel Combustion N/A 20–30% coke reduction
Comparison with Other Metal-Alkene Complexes

Silver and Platinum Analogues :
Silver(I)-alkene complexes (e.g., Ag⁺-ethylene) exhibit stronger metal-π bonding due to silver’s higher polarizability, whereas platinum-group metals (e.g., Pt²⁺) form more stable, covalent bonds. Copper(I)-prop-1-ene interactions are weaker but tunable via ligand design, offering a balance between reactivity and cost-effectiveness.

Iron-Based Systems : Iron-alkene complexes are prevalent in industrial polymerization (e.g., Ziegler-Natta catalysts) but require co-catalysts for activation. Copper systems, while less efficient in polymerization, excel in redox-driven processes due to Cu⁺/Cu²⁺ versatility.

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